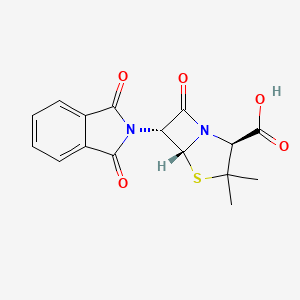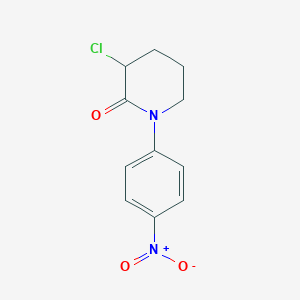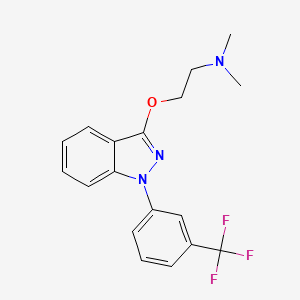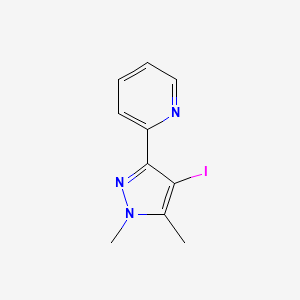
2-bromo-4,6-dimethoxyBenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-dimethoxybenzenamine is an organic compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol. It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with bromine and methoxy groups, respectively. This compound is used as a building block in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-dimethoxybenzenamine typically involves the bromination of 4,6-dimethoxyaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dimethoxybenzenamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines or ethers.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Bromo-4,6-dimethoxybenzenamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It serves as a precursor for the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-bromo-4,6-dimethoxybenzenamine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and methoxy groups on the benzene ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit certain kinases involved in inflammatory responses, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an amine group.
3,4-Dimethoxybenzenamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-methylpyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-4,6-dimethoxybenzenamine is unique due to the presence of both bromine and methoxy groups on the benzene ring, which confer specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
197803-53-5 |
|---|---|
Molecular Formula |
C8H10BrNO2 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-bromo-4,6-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,10H2,1-2H3 |
InChI Key |
HDXNPIRMUMFLIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)













